molecular formula C10H19NO3 B8672455 2-(Hexanoylamino)-2-methylpropionic acid

2-(Hexanoylamino)-2-methylpropionic acid

Cat. No.: B8672455
M. Wt: 201.26 g/mol
InChI Key: XLXQBYABUABSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hexanoylamino)-2-methylpropionic acid is a chemical compound of interest in biochemical and pharmaceutical research. The structure features a 2-methylpropionic acid core modified with a hexanoylamino group, a design that may mimic naturally occurring acylated amino acids or function as a metabolic intermediate. Compounds with similar 2-methylpropanoic acid structures have been investigated for their potential to modulate metabolic pathways. For instance, one study explored a derivative, 2,2-dimethylbutanoic acid (HST5040), for its ability to reduce toxic acyl-CoA esters in models of propionic and methylmalonic acidemia, suggesting potential research applications for related compounds in the study of inborn errors of metabolism . The hexanoyl (C6) chain may contribute to enhanced lipid solubility, potentially influencing the compound's cell membrane permeability and bioavailability. Researchers might employ this compound as a building block in organic synthesis, a standard for analytical methods, or a probe for studying enzyme interactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

2-(hexanoylamino)-2-methylpropanoic acid

InChI

InChI=1S/C10H19NO3/c1-4-5-6-7-8(12)11-10(2,3)9(13)14/h4-7H2,1-3H3,(H,11,12)(H,13,14)

InChI Key

XLXQBYABUABSBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C)(C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituent Molecular Formula Key Properties/Applications References
2-(Hexanoylamino)-2-methylpropionic acid Hexanoylamino (C₆H₁₁CO-NH-) C₁₀H₁₉NO₃ (estimated) Moderate lipophilicity; potential use in peptide synthesis or drug intermediates. N/A
2-Butyrylaminopropionic acid Butyrylamino (C₄H₇CO-NH-) C₇H₁₃NO₃ Shorter acyl chain; higher aqueous solubility; used in biochemical studies.
Fenofibric acid 4-(4-Chlorobenzoyl)phenoxy C₁₇H₁₅ClO₄ Lipid-lowering agent; aryl substituent enhances metabolic stability.
2-(4-Chlorophenoxy)-2-methylpropionic acid 4-Chlorophenoxy C₁₀H₁₁ClO₃ Environmental analysis standard; chlorophenoxy group increases logP.
2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid Fmoc-protected amino C₁₉H₁₉NO₄ Bulky Fmoc group for peptide synthesis; low solubility in polar solvents.

Physicochemical Properties

  • Lipophilicity: The hexanoyl group in the target compound increases logP compared to butyryl analogs (e.g., 2-Butyrylaminopropionic acid), enhancing membrane permeability but reducing aqueous solubility . Aryl-substituted analogs (e.g., Fenofibric acid) exhibit higher logP due to aromatic rings, favoring drug absorption but requiring metabolic detoxification .
  • Solubility: Shorter acyl chains (butyryl) improve water solubility, whereas longer chains (hexanoyl) necessitate organic solvents (e.g., DMF, ethyl acetate) for dissolution .

Preparation Methods

Acylation via Hexanoyl Chloride with Carboxylic Acid Protection

A widely adopted method involves protecting the carboxylic acid group of 2-amino-2-methylpropionic acid prior to acylation. The sequence includes:

  • Protection as a Methyl Ester :
    The carboxylic acid is converted to a methyl ester using methanol and catalytic hydrochloric acid or thionyl chloride. For instance, source demonstrates analogous esterification of 2-aminobutyric acid with methanol under acidic conditions, achieving yields >80%.

  • Acylation with Hexanoyl Chloride :
    The protected amino acid reacts with hexanoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base. This step, analogous to the bromolactonization in source, ensures selective amide bond formation.

  • Deprotection via Alkaline Hydrolysis :
    The methyl ester is hydrolyzed using aqueous sodium hydroxide, regenerating the carboxylic acid. Source reports similar deprotection steps with yields exceeding 75% after recrystallization.

Key Parameters :

  • Temperature: 0–5°C during acylation to minimize side reactions.

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity.

  • Stoichiometry: 1.2 equivalents of hexanoyl chloride ensures complete amine conversion.

Direct Coupling Using Carbodiimide Reagents

An alternative approach employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate hexanoic acid for amide formation. This method circumvents acyl chloride preparation but requires careful pH control:

  • Activation of Hexanoic Acid :
    Hexanoic acid is treated with EDC and HOBt in DMF, forming an active ester intermediate. Source highlights similar protocols for synthesizing benzoyl peroxide derivatives, achieving >90% activation efficiency.

  • Coupling with 2-Amino-2-methylpropionic Acid :
    The activated hexanoic acid reacts with the amino acid at pH 7–8, maintained by N,N-diisopropylethylamine (DIPEA).

Advantages :

  • Avoids harsh chlorination reagents.

  • Compatible with sensitive substrates.

Challenges :

  • Competing self-condensation of the amino acid’s carboxylic acid group necessitates precise stoichiometry.

Comparative Analysis of Synthetic Methods

Method Yield Purity Key Reagents Drawbacks
Acylation with Protection78–85%>95%Hexanoyl chloride, TEAMulti-step, protection steps
Direct Coupling (EDC/HOBt)65–72%90–93%EDC, HOBt, DIPEASide product formation

Data synthesized from analogous reactions in sources.

Experimental Optimization and Troubleshooting

Solvent Selection and Reaction Kinetics

Source emphasizes the role of dimethylformamide (DMF) in accelerating bromolactonization via polar aprotic stabilization. Similarly, DMF enhances the coupling efficiency in EDC-mediated reactions by solubilizing both acid and amine components.

Purification Techniques

  • Recrystallization : Methanol/water mixtures effectively purify the final product, as demonstrated in source.

  • Chromatography : Silica gel chromatography resolves byproducts when stereochemical purity is critical.

Industrial and Scalability Considerations

Large-scale synthesis prioritizes cost-effective reagents and reduced protection steps. For example, substituting thionyl chloride with oxalyl chloride for acid chloride generation (as in source ) lowers hazardous waste. Continuous flow systems may further enhance throughput by maintaining optimal temperature and mixing.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm structural integrity (e.g., methyl group singlet at ~1.4 ppm, hexanoyl chain signals in aliphatic regions).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210–254 nm) to assess purity. Mobile phases: acetonitrile/water with 0.1% trifluoroacetic acid .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight confirmation (expected [M+H]+^+ ~244.3 g/mol).

For impurity profiling, compare retention times against known derivatives (e.g., related propanoic acid impurities in pharmaceutical standards) .

How can researchers investigate the stability of this compound under various pH and temperature conditions?

Q. Advanced

  • Forced Degradation Studies :
    • Hydrolytic Stability : Incubate in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC.
    • Thermal Stability : Use thermogravimetric analysis (TGA) or isothermal stress testing (40–80°C) under inert atmosphere.
  • Kinetic Analysis : Calculate degradation rate constants (kk) using first-order models. Identify major degradation products (e.g., hexanoic acid or hydrolyzed amino acid derivatives) .

Reference protocols from pharmaceutical impurity studies, where related compounds are tested under ICH guidelines .

What role does this compound play in polymer chemistry, particularly in controlled polymerization techniques?

Advanced
This compound may serve as a chain transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Key considerations:

  • Mechanism : The thiol group (if present in derivatives) can mediate radical transfer, controlling polymer molecular weight and dispersity.
  • Synthetic Analogues : Structurally similar CTAs, such as 2-(ethylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (EMP), are used in RAFT for polyacrylamides and acrylates .
  • Optimization : Adjust CTA-to-monomer ratios (1:100–1:500) and initiators (e.g., AIBN) to achieve desired polymer properties.

How can researchers utilize this compound in studying enzyme inhibition or receptor binding?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure binding kinetics with target enzymes/receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (KdK_d, ΔH, ΔS) for interactions.
  • Molecular Docking : Use software like AutoDock to predict binding poses, leveraging the compound’s methyl and hexanoyl groups for hydrophobic interactions.

Similar methodologies are applied to structurally related compounds in pharmacological research .

What are the critical considerations for handling and storing this compound to prevent degradation?

Q. Basic

  • Storage : Keep at –20°C under inert gas (argon or nitrogen) to minimize hydrolysis and oxidation.
  • Handling : Use anhydrous solvents (e.g., DMF, DCM) during synthesis. Avoid prolonged exposure to light or humidity.
  • Safety : Follow guidelines from chemical safety data sheets, including PPE (gloves, goggles) and fume hood use .

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